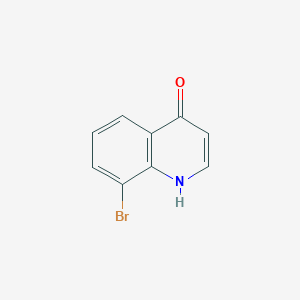

8-Bromoquinolin-4(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLALMUWUZUGIGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40973385 | |

| Record name | 8-Bromoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57798-00-2 | |

| Record name | 8-Bromoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-BROMO-4-HYDROXYQUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 8-Bromoquinolin-4(1H)-one

CAS Number: 949507-29-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Bromoquinolin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this guide leverages data from closely related bromoquinolines and quinolin-4-one derivatives to present a thorough profile. The information herein covers physicochemical properties, established synthetic routes, and potential biological activities, offering a solid foundation for further research and development.

Physicochemical Properties

This compound belongs to the quinolinone family, a class of compounds known for its prevalence in pharmacologically active molecules. The presence of a bromine atom at the 8-position is anticipated to influence its electronic properties and metabolic stability, potentially enhancing its therapeutic efficacy.

| Property | Value | Source |

| CAS Number | 949507-29-3 | --INVALID-LINK-- |

| Molecular Formula | C₉H₆BrNO | --INVALID-LINK-- |

| Molecular Weight | 224.05 g/mol | --INVALID-LINK-- |

| Purity | ≥98% | --INVALID-LINK-- |

| Storage | Store long-term in a cool, dry place. | --INVALID-LINK-- |

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not extensively documented, established methods for the synthesis of the quinolin-4-one scaffold can be applied. The Gould-Jacobs and Conrad-Limpach reactions are two of the most common and versatile methods for constructing this core structure.

Experimental Protocol: Gould-Jacobs Reaction

The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization. For the synthesis of this compound, the logical starting material would be 2-bromoaniline.

Step 1: Condensation

-

A mixture of 2-bromoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated, typically at 100-140°C, for a period of 1-3 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting aniline is consumed.

-

The intermediate, diethyl ((2-bromophenyl)amino)methylenemalonate, can be isolated by cooling the reaction mixture and collecting the precipitated solid, or the crude product can be carried forward to the next step.

Step 2: Cyclization

-

The intermediate from Step 1 is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether.

-

The mixture is heated to a high temperature, typically 240-260°C, to induce cyclization. This step is usually rapid, often completing within 15-30 minutes.

-

Upon cooling, the product, ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, precipitates and can be collected by filtration.

Step 3: Hydrolysis and Decarboxylation

-

The resulting ester is hydrolyzed to the corresponding carboxylic acid by heating with an aqueous solution of sodium hydroxide.

-

The reaction mixture is then acidified to precipitate the carboxylic acid.

-

The isolated 8-bromo-4-hydroxyquinoline-3-carboxylic acid is then decarboxylated by heating, either neat or in a suitable high-boiling solvent, to yield the final product, this compound.

Gould-Jacobs synthesis workflow for this compound.

Potential Biological Activities and Mechanisms of Action

Quinolone and quinolinone derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer effects. The mechanisms of action for these activities are generally well-studied for the broader class of compounds.

Potential Antimicrobial Activity

The primary mechanism of antimicrobial action for quinolones is the inhibition of bacterial DNA synthesis.[1][2] This is achieved by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2]

-

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication.

By forming a stable complex with these enzymes and the bacterial DNA, quinolones trap the enzymes in a state where they have cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[3]

Potential Anticancer Activity

The anticancer activity of quinolinone derivatives is often attributed to their ability to inhibit human topoisomerase enzymes, particularly topoisomerase I and II.[4] These enzymes are vital for resolving DNA topological problems during replication, transcription, and recombination in eukaryotic cells.

-

Topoisomerase I: Creates single-strand breaks to relieve torsional stress.

-

Topoisomerase II: Creates double-strand breaks to allow for the passage of another DNA duplex.

Similar to their antibacterial counterparts, anticancer quinolones can stabilize the enzyme-DNA cleavage complex, leading to the accumulation of DNA damage and the induction of apoptosis (programmed cell death) in rapidly dividing cancer cells.[5]

Hypothesized anticancer mechanism of this compound.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the potential antimicrobial and anticancer activities of this compound, based on standard methodologies used for similar compounds.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution of the Compound: A stock solution of this compound in a suitable solvent (e.g., DMSO) is serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

-

Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate also includes a positive control (bacteria in broth without the compound) and a negative control (broth only). The plate is then incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells (e.g., HeLa, HT-29) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubated for 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then determined.

Workflow for the biological evaluation of this compound.

Conclusion

This compound is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug development. Based on the well-established activities of the quinolinone scaffold, it is a promising candidate for the development of novel antimicrobial and anticancer agents. The synthetic and biological evaluation protocols outlined in this guide provide a framework for researchers to begin exploring the therapeutic potential of this and related molecules. Further studies are warranted to elucidate the specific physicochemical properties, spectral data, and biological activity profile of this compound.

References

- 1. Quinolones: from antibiotics to autoinducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

8-Bromoquinolin-4(1H)-one chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction: 8-Bromoquinolin-4(1H)-one is a heterocyclic organic compound belonging to the quinolinone class. The quinolin-4(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous compounds with a wide array of biological activities. The placement of a bromine atom at the 8-position of the quinoline ring is expected to modulate the molecule's electronic, steric, and lipophilic properties, potentially influencing its biological profile. This document provides a comprehensive overview of the known chemical properties, synthesis methodologies, and potential biological significance of this compound to serve as a foundational resource for research and development.

Core Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly accessible literature, the following table summarizes its key identifiers and includes comparative data from the closely related isomer, 6-Bromoquinolin-4(1H)-one, for context.

| Property | Data | Reference |

| Molecular Formula | C₉H₆BrNO | [1] |

| Molecular Weight | 224.05 g/mol | [1] |

| CAS Number | 949507-29-3 | [1] |

| Appearance | Off-white to light yellow solid (Predicted) | [2] |

| Melting Point | No data available. (6-bromo isomer: 282-284 °C) | [2] |

| Boiling Point | No data available. (6-bromo isomer: 321.7 °C, Predicted) | [2] |

| Solubility | Very slightly soluble in water (Predicted) | [3] |

| Storage | Keep in dark place, sealed in dry, 2-8°C | [1] |

Spectral Data Summary

| Analysis Type | Data |

| ¹H NMR | Expected for this compound: Aromatic protons (approx. 6.0-8.5 ppm), N-H proton (broad singlet, >11 ppm). The bromine at C8 will influence the chemical shifts of adjacent protons H5, H6, and H7 through electronic and anisotropic effects. ¹H NMR (DMSO-d₆) for 6-Bromoquinolin-4(1H)-one[2]: δ 11.93 (br s, 1H, NH), 8.17 (d, J=2.0 Hz, 1H, Ar-H), 7.96 (dd, J=7.5, 6.0 Hz, 1H), 7.79 (dd, J=9.0, 2.5 Hz, 1H, Ar-H), 7.53 (d, J=8.5 Hz, 1H), 6.08 (d, J=2.5 Hz, 1H, Ar-H). |

| ¹³C NMR | Expected for this compound: Carbonyl carbon (C4, approx. 175-180 ppm), aromatic carbons (approx. 100-150 ppm). The C-Br carbon (C8) would appear in the 110-120 ppm range. |

| Mass Spectrometry (MS) | Expected for this compound: A molecular ion peak [M+H]⁺ at m/z 224 and 226 in an approximate 1:1 ratio, characteristic of a monobrominated compound. |

| Infrared (IR) | Expected for this compound: Characteristic peaks for N-H stretching (approx. 3200-3400 cm⁻¹), C=O stretching of the amide (approx. 1650-1680 cm⁻¹), C=C aromatic stretching (approx. 1450-1600 cm⁻¹), and C-Br stretching (approx. 500-600 cm⁻¹). |

Experimental Protocols

A definitive, published synthesis protocol for this compound is not available. However, the Gould-Jacobs reaction is a classical and highly effective method for constructing the 4-hydroxyquinoline (quinolin-4-one) skeleton from anilines.[4][5][6] The following is a detailed, generalized protocol for the synthesis of this compound from 2-bromoaniline.

Proposed Synthesis via Gould-Jacobs Reaction

This synthesis involves three key stages: condensation, thermal cyclization, and saponification/decarboxylation.

1. Stage 1: Condensation of 2-Bromoaniline with Diethyl Ethoxymethylenemalonate (DEEM)

-

Materials: 2-Bromoaniline, Diethyl ethoxymethylenemalonate (DEEM).

-

Procedure:

-

In a round-bottom flask, combine 2-bromoaniline (1.0 eq) and DEEM (1.05 eq).

-

Heat the mixture with stirring at 110-120 °C for 1-2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the 2-bromoaniline spot is consumed.

-

The intermediate, diethyl ((2-bromophenyl)amino)methylenemalonate, can be isolated by cooling the mixture and recrystallizing from ethanol/water, or used directly in the next step.

-

2. Stage 2: Thermal Cyclization

-

Materials: Diethyl ((2-bromophenyl)amino)methylenemalonate, high-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A).

-

Procedure:

-

Add the intermediate from Stage 1 to a sufficient volume of diphenyl ether in a flask equipped with a high-temperature thermometer and a reflux condenser.

-

Heat the solution rapidly and with vigorous stirring to ~250 °C.[6] The high temperature is crucial for the electrocyclic ring-closing reaction.

-

Maintain this temperature for 15-30 minutes. The cyclized product, ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, may precipitate upon cooling.

-

After cooling to room temperature, dilute the mixture with a large volume of hexane or petroleum ether to fully precipitate the product.

-

Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent.

-

3. Stage 3: Saponification and Decarboxylation

-

Materials: Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, Sodium Hydroxide (NaOH) solution, Hydrochloric Acid (HCl).

-

Procedure:

-

Suspend the crude ester from Stage 2 in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

-

Heat the mixture to reflux for 1-2 hours to hydrolyze the ester to the corresponding carboxylic acid salt.

-

Cool the solution and carefully acidify with concentrated HCl to a pH of ~2-3 to precipitate the 8-bromo-4-hydroxyquinoline-3-carboxylic acid.

-

Filter the resulting solid, wash with water, and dry.

-

To achieve decarboxylation, heat the carboxylic acid intermediate solid above its melting point (or in a high-boiling solvent like diphenyl ether) until gas evolution (CO₂) ceases.

-

The resulting crude this compound can be purified by recrystallization from a suitable solvent such as ethanol, acetic acid, or DMF.

-

Visualized Experimental Workflow

Caption: Proposed workflow for the synthesis and characterization of this compound.

Reactivity and Potential Biological Significance

While direct biological studies on this compound are scarce, the quinolinone scaffold is a cornerstone of many therapeutic agents.

-

Antimicrobial Potential: Quinolone derivatives are well-known for their antibacterial activity, which primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. The specific substitution pattern on the quinoline ring dictates the spectrum and potency of this activity.

-

Anticancer Potential: The quinoline and quinolinone frameworks are present in various anticancer drugs. Their mechanisms of action are diverse, including the induction of apoptosis, inhibition of key kinases, cell cycle arrest, and anti-migratory effects. The presence of a halogen atom, such as bromine, has been associated with enhanced cytotoxic effects in certain series of compounds, making this compound a molecule of interest for anticancer drug discovery.

The diagram below illustrates the conceptual relationship between the core chemical structure and its potential biological activities, which serves as a logical framework for guiding drug discovery efforts.

Caption: Logical diagram of structure-property-activity relationships for this compound.

References

- 1. 949507-29-3|this compound|BLD Pharm [bldpharm.com]

- 2. 6-Bromoquinolin-4(1H)-one | 332366-57-1 [chemicalbook.com]

- 3. CAS # 332366-57-1, 6-Bromo-4(1H)-quinolinone, 6-Bromo-1H-quinolin-4-one, 6-Bromo-4-quinolone - chemBlink [chemblink.com]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. Gould-Jacobs Reaction [drugfuture.com]

- 6. mdpi.com [mdpi.com]

8-Bromoquinolin-4(1H)-one molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential physicochemical data for 8-Bromoquinolin-4(1H)-one, a heterocyclic organic compound of interest in medicinal chemistry and materials science. The following sections detail its molecular formula and weight, presented in a clear, tabular format for ease of reference.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. These values are critical for stoichiometric calculations, analytical method development, and interpretation of experimental results.

| Identifier | Value |

| Molecular Formula | C9H6BrNO[1] |

| Molecular Weight | 224.05 g/mol [1] |

Synonyms for this compound include 8-bromoquinolin-4-ol and 8-Bromo-4-quinolinol.[1]

Logical Relationship of Molecular Components

The following diagram illustrates the elemental composition of this compound, highlighting the constituent atoms that contribute to its overall molecular weight.

Caption: Elemental composition of this compound.

References

An In-depth Technical Guide to 8-Bromoquinolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Core Identification: IUPAC Nomenclature

The compound with the common name 8-Bromoquinolin-4(1H)-one is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as This compound .

Physicochemical Properties

Key physicochemical properties of this compound and the related compound 8-bromoquinoline are summarized below. These properties are crucial for understanding the compound's behavior in biological systems and for formulation development.

| Property | Value | Source |

| Molecular Formula | C₉H₆BrNO | [1] |

| Molecular Weight | 224.05 g/mol | [1] |

| SMILES Code | O=C1C=CNC2=C1C=CC=C2Br | [1] |

| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C | [1] |

Note: Some data for the parent compound 8-bromoquinoline is included for comparative purposes.

| Property (8-bromoquinoline) | Value | Source |

| Molecular Weight | 208.05 g/mol | [2] |

| Molecular Formula | C₉H₆BrN | [2] |

| CAS Number | 16567-18-3 | [2] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A plausible synthetic route to this compound involves a multi-step process, likely starting from a substituted aniline, followed by the construction of the quinoline core and subsequent functional group manipulations. A generalized workflow is depicted below.

General Experimental Protocol for Synthesis of Bromoquinolines

The following is a general procedure adapted from the synthesis of 8-bromoquinoline, which can be modified for the synthesis of this compound precursors.

Materials:

-

o-Bromoaniline

-

Acrolein diethyl acetal

-

1N Hydrochloric acid (HCl)

-

Sodium carbonate (Na₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

To a round-bottomed flask containing o-bromoaniline (~1 mmol), add 1N HCl solution (82.5 mL).[3]

-

Add acrolein diethyl acetal (2.5 mmol) to the mixture.[3]

-

Reflux the reaction mixture at 111°C for 24 hours.[3]

-

After the reaction is complete, cool the mixture to room temperature.[3]

-

Neutralize the mixture to a pH of 7-8 with solid Na₂CO₃.[3]

-

Extract the product with dichloromethane (3 x 100 mL).[3]

-

Combine the organic layers and dry over anhydrous Na₂SO₄.[3]

-

Remove the solvent by evaporation under reduced pressure to obtain the crude product.[3]

-

Purify the crude product by column chromatography using a solvent mixture of hexane and ethyl acetate as the eluent to yield the target bromoquinoline.[3]

Biological Activity and Potential Applications

Quinolin-4(1H)-one derivatives are a well-established class of compounds with a broad spectrum of biological activities. The introduction of a bromine atom at the 8-position is anticipated to modulate these activities.

Anticancer Potential

Numerous studies have demonstrated the potent anticancer effects of brominated quinoline derivatives. These compounds have been shown to exhibit significant inhibitory activity against various cancer cell lines.

Table of Anticancer Activity for Related Bromoquinoline Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Source |

| 5,7-dibromo-8-hydroxyquinoline | C6 (rat brain tumor) | 6.7 µg/mL | [4] |

| 5,7-dibromo-8-hydroxyquinoline | HeLa (human cervix carcinoma) | 25.6 µg/mL | [4] |

| 5,7-dibromo-8-hydroxyquinoline | HT29 (human colon carcinoma) | 6.7 µg/mL | [4] |

| 5,7-dibromo-8-methoxyquinoline | C6 (rat brain tumor) | >50 µg/mL | [4] |

| 5,7-dibromo-8-methoxyquinoline | HeLa (human cervix carcinoma) | >50 µg/mL | [4] |

| 5,7-dibromo-8-methoxyquinoline | HT29 (human colon carcinoma) | >50 µg/mL | [4] |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 | 15.4 | [5] |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HeLa | 26.4 | [5] |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HT29 | 15.0 | [5] |

| 6,8-dibromo-5-nitroquinoline | C6 | 50.0 | [5] |

| 6,8-dibromo-5-nitroquinoline | HeLa | 24.1 | [5] |

| 6,8-dibromo-5-nitroquinoline | HT29 | 26.2 | [5] |

Antimicrobial Activity

The quinolone scaffold is the basis for a major class of antibiotics. Bromo-substituted quinolines have also been investigated for their antimicrobial properties.

Table of Antimicrobial Activity for Related Compounds

| Compound Class | Organism | MIC | Source |

| Carbazole-oxadiazoles | S. aureus | 0.6–4.6 nmol/ml | [6] |

| 9-(4-(-imidazol-1-yl)butyl)-9H-carbazole | Various bacteria | 1–64 µg/mL | [6] |

| 7-Bromoquinoline-5,8-dione derivatives | Various bacteria and fungi | 0.80-1.00 mg/ml | [7] |

| 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | S. aureus | 32 µg/mL | [8] |

Mechanism of Action

The precise signaling pathways for this compound have not been fully elucidated. However, based on the known mechanisms of related quinoline and quinolone derivatives, a putative mechanism can be proposed.

Anticancer Mechanism

The anticancer activity of quinoline derivatives is often attributed to their ability to interfere with DNA replication and repair. One of the key mechanisms is the inhibition of topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription.[4] Inhibition of this enzyme leads to DNA damage and ultimately triggers apoptosis.

References

- 1. 949507-29-3|this compound|BLD Pharm [bldpharm.com]

- 2. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

8-Bromoquinolin-4(1H)-one: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a focused overview of the physical properties of 8-Bromoquinolin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its melting and boiling points, provides established experimental protocols for their determination, and outlines a plausible synthetic route.

Core Physical Properties

The key physical characteristics of this compound are summarized below. These values are crucial for its purification, handling, and application in further research and development.

| Physical Property | Value |

| Melting Point | 174 °C |

| Boiling Point | 318.7 ± 42.0 °C (Predicted) |

Experimental Protocols

The following sections detail the standard methodologies for determining the physical properties of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath (e.g., silicone oil) within a melting point apparatus.

-

Heating and Observation: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) with constant stirring of the heating bath to ensure uniform temperature distribution.

-

Data Recording: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting point range.

Boiling Point Determination

Due to the high predicted boiling point of this compound, determination at atmospheric pressure may lead to decomposition. Therefore, measurement under reduced pressure (vacuum distillation) is the recommended approach.

Methodology: Distillation under Reduced Pressure

-

Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum pump with a manometer to monitor the pressure. Boiling chips or a magnetic stirrer are added to the flask to ensure smooth boiling.

-

Procedure: A sample of this compound is placed in the distillation flask. The system is evacuated to a specific, stable pressure.

-

Heating and Observation: The flask is gently heated. The temperature of the vapor that distills is recorded from the thermometer. The boiling point is the temperature at which the liquid boils and its vapor condenses on the thermometer bulb at the recorded pressure.

-

Correction to Atmospheric Pressure: The observed boiling point at a reduced pressure can be extrapolated to the boiling point at atmospheric pressure using a nomograph or the Clausius-Clapeyron equation. It is important to note that the provided boiling point is a predicted value and experimental verification is required.

Synthesis and Experimental Workflow

The synthesis of this compound can be approached through established methods for quinolinone synthesis, followed by regioselective bromination. A plausible synthetic pathway is outlined below.

Caption: Proposed synthesis of a substituted this compound derivative.

The diagram above illustrates a potential two-step synthesis. The initial step involves the reaction of 2-bromoaniline with ethyl acetoacetate to form an enamine intermediate. The subsequent step is a high-temperature cyclization to yield the quinolinone core. It is important to note that this represents a general strategy, and optimization of reaction conditions would be necessary.

Logical Workflow for Physical Property Determination

The process of characterizing a synthesized compound like this compound follows a logical progression to ensure identity and purity.

Caption: Logical workflow for the characterization of this compound.

This workflow highlights the systematic approach, starting from the crude synthesized product, followed by purification and assessment of purity. The determination of physical constants like melting and boiling points are key steps in this characterization process, complemented by spectroscopic analysis to confirm the chemical structure.

An In-depth Technical Guide on the Physicochemical Properties and Potential Biological Significance of 8-Bromoquinolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromoquinolin-4(1H)-one is a halogenated heterocyclic compound belonging to the quinolinone class, a scaffold of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the available data on the solubility and density of this compound. In the absence of extensive experimental data for this specific molecule, this document outlines standardized, detailed experimental protocols for the determination of these crucial physicochemical properties. Furthermore, based on the known biological activities of structurally related quinolinone derivatives, a potential mechanism of action is discussed and visualized, highlighting its relevance for drug development professionals. All quantitative data is presented in a structured format, and a mandatory visualization of a key signaling pathway is provided using the DOT language.

Physicochemical Properties

Precise knowledge of the solubility and density of a compound is fundamental for its development as a therapeutic agent, influencing formulation, bioavailability, and pharmacokinetics. While experimental data for this compound is limited, predicted values and data for analogous compounds provide valuable insights.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound. It is important to note that the density value is a predicted measurement and awaits experimental verification.

| Property | Value | Method |

| Density | 1.620 ± 0.06 g/cm³ | Predicted |

| Solubility | Data not available | - |

Experimental Protocols

To facilitate further research and development of this compound, this section provides detailed, standardized experimental protocols for the determination of solubility and density. These methods are widely accepted for the characterization of solid organic compounds.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes the equilibrium solubility determination using the classical shake-flask method, a reliable technique for sparingly soluble compounds.

Materials:

-

This compound (crystalline solid)

-

Purified water (e.g., Milli-Q or equivalent)

-

pH meter, calibrated

-

Constant temperature shaker bath

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a series of glass vials containing a known volume of purified water (e.g., 10 mL). The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to a physiologically relevant temperature, such as 37°C.

-

Agitate the samples at a constant speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined by taking samples at various time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the solubility.

-

-

Data Reporting:

-

Calculate the solubility in mg/L or µg/mL.

-

The pH of the saturated solution should also be measured and reported.

-

The experiment should be performed in triplicate, and the results should be reported as the mean ± standard deviation.

-

Determination of Density (Gas Pycnometry)

Gas pycnometry is a standard and highly accurate method for determining the true density of a solid powder by measuring the volume of displaced gas. Helium is typically used as the displacement gas due to its small atomic size and inert nature.

Materials:

-

This compound (dry, crystalline powder)

-

Gas pycnometer

-

Analytical balance

-

Spatula

-

Sample cell of appropriate volume

Procedure:

-

Instrument Preparation and Calibration:

-

Turn on the gas pycnometer and allow it to stabilize according to the manufacturer's instructions.

-

Perform the calibration of the instrument using the provided calibration spheres of known volume.

-

-

Sample Preparation:

-

Accurately weigh a suitable amount of the dry this compound powder. The amount will depend on the volume of the sample cell.

-

Carefully transfer the weighed sample into the sample cell.

-

-

Measurement:

-

Place the sample cell into the analysis chamber of the gas pycnometer.

-

Seal the chamber and initiate the measurement sequence as per the instrument's software.

-

The instrument will automatically purge the chamber with helium gas and then perform a series of pressure measurements to determine the volume of the solid.

-

-

Data Analysis and Reporting:

-

The instrument's software will calculate the density of the sample based on the measured volume and the input mass.

-

Perform multiple measurements (e.g., 3-5 cycles) for the same sample to ensure the reproducibility of the results.

-

The density should be reported in g/cm³ as the mean ± standard deviation of the replicate measurements.

-

Potential Biological Significance and Mechanism of Action

Quinolinone and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties. While specific studies on this compound are limited, the known mechanisms of action of related compounds suggest potential avenues for its therapeutic application.

Many quinolinone-based anticancer agents function by targeting key enzymes involved in DNA replication and repair, such as topoisomerases. Topoisomerase II, for instance, is crucial for resolving DNA tangles and supercoils during replication and transcription. Its inhibition leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.

Visualization of a Potential Signaling Pathway

The following diagram illustrates a plausible mechanism of action for a quinolinone-based anticancer agent, focusing on the inhibition of Topoisomerase II and the subsequent induction of apoptosis.

Caption: Putative mechanism of action for this compound as a Topoisomerase II inhibitor.

Conclusion

This technical guide has consolidated the currently available physicochemical data for this compound and provided detailed, actionable protocols for its experimental determination. The outlined methodologies for solubility and density measurements will enable researchers to generate the critical data required for advancing this compound in the drug development pipeline. Furthermore, the exploration of a potential mechanism of action, visualized through a signaling pathway diagram, offers a rational basis for investigating its anticancer properties. Further research is warranted to experimentally validate the predicted properties and to elucidate the specific biological targets and signaling pathways modulated by this compound.

Navigating the Safety Profile of 8-Bromoquinolin-4(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety, handling, and Material Safety Data Sheet (MSDS) information for 8-Bromoquinolin-4(1H)-one (CAS No. 949507-29-3). As a crucial intermediate in various synthetic pathways, a thorough understanding of its hazard profile is paramount for ensuring laboratory safety and regulatory compliance.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented below. This information is critical for the proper design of experiments and for understanding its behavior under various conditions.

| Property | Value | Source |

| CAS Number | 949507-29-3 | BLD Pharm[1] |

| Molecular Formula | C₉H₆BrNO | BLD Pharm[1] |

| Molecular Weight | 224.05 g/mol | BLD Pharm[1] |

| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C | BLD Pharm[1] |

Hazard Identification and GHS Classification

While a specific GHS classification for this compound is not available, an inferred hazard profile can be constructed based on its isomers. The following table summarizes the GHS classifications for closely related compounds.

| Hazard Class | Hazard Statement | Signal Word | Pictogram | Inferred from Isomer |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | GHS07 | 8-Bromoquinoline[2], 3-Bromoquinoline[3] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | Warning | GHS07 | 8-Bromoquinoline[2], 3-Bromoquinoline[3] |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | Warning | GHS07 | 8-Bromoquinoline[2], 3-Bromoquinoline[3] |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning | GHS07 | 8-Bromoquinolin-2(1H)-one[4] |

Precautionary Statements (Inferred):

-

Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[2][5]

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell).[5]

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[2][5]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[6]

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is essential when working with this compound. The following workflow outlines the recommended procedures for safe handling and storage.

First-Aid Measures

In the event of exposure to this compound, immediate and appropriate first-aid measures are crucial. The following procedures are based on the known hazards of its isomers.

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove the individual to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5][7] |

| Eye Contact | Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |

Fire-Fighting Measures and Accidental Release

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

Specific Hazards: Thermal decomposition may produce toxic gases, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen bromide.[5]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE), including respiratory protection, to avoid dust inhalation and contact with skin and eyes. Ensure adequate ventilation.[9]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[9]

-

Containment and Cleanup: Carefully sweep up the spilled solid, avoiding dust generation, and place it into a suitable, labeled container for disposal.[9]

The logical relationship for responding to an accidental release is outlined below.

Toxicological Information

Specific toxicological data for this compound is not available. The primary health concerns, based on its isomers, are irritation to the skin, eyes, and respiratory system. Chronic exposure effects have not been determined. As a precautionary measure, it should be treated as a compound with potential for toxicity, and exposure should be minimized.

This guide is intended to raise awareness of the potential hazards associated with this compound and to promote safe laboratory practices. Researchers are strongly encouraged to seek out more specific safety information as it becomes available and to always perform a thorough risk assessment before commencing any experimental work.

References

- 1. 949507-29-3|this compound|BLD Pharm [bldpharm.com]

- 2. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 67805-67-8|8-Bromoquinolin-2(1H)-one|BLD Pharm [bldpharm.com]

- 5. fishersci.com [fishersci.com]

- 6. mmbio.byu.edu [mmbio.byu.edu]

- 7. en.hesperian.org [en.hesperian.org]

- 8. 2(1H)-Quinolinone, 8-bromo-4-hydroxy- Safety Data Sheets(SDS) lookchem [lookchem.com]

- 9. fishersci.fr [fishersci.fr]

Technical Guide: Recommended Storage Conditions for 8-Bromoquinolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the recommended storage conditions for 8-Bromoquinolin-4(1H)-one (CAS No. 949507-29-3). The information is compiled from chemical supplier data. Currently, in-depth quantitative stability studies and detailed, publicly available experimental protocols for this specific compound are limited. Therefore, the following recommendations are based on supplier guidelines and general best practices for handling heterocyclic compounds in a research and development setting.

Summary of Recommended Storage Conditions

The primary storage recommendations for this compound are designed to protect the compound from degradation. These conditions are summarized in the table below.

| Parameter | Recommendation | Rationale | Source |

| Temperature | 2-8°C (Refrigeration) | To minimize the rate of potential degradation reactions. Cold-chain transportation is also recommended. | [1] |

| Light | Keep in a dark place | To prevent photochemical degradation. | [1] |

| Moisture | Store in a dry place | To prevent hydrolysis or other moisture-mediated degradation. | [1] |

| Atmosphere | Keep container sealed | To protect from atmospheric moisture and oxygen, which could potentially lead to degradation. | [1] |

Experimental Protocols and Stability Data

For researchers requiring this information, it is recommended to perform in-house stability studies. A general approach for such a study would involve:

-

Initial Analysis: Characterize the initial purity and identity of the this compound sample using techniques such as HPLC, LC-MS, and NMR.

-

Sample Aliquoting: Aliquot the compound into multiple sealed, light-protected containers.

-

Storage under Varied Conditions: Store the aliquots under a range of conditions, including the recommended 2-8°C, room temperature, and accelerated degradation conditions (e.g., 40°C/75% RH).

-

Time-Point Analysis: At specified time points, analyze an aliquot from each storage condition to determine the remaining purity and identify any degradation products.

-

Data Analysis: Plot the degradation over time to establish a stability profile and estimate the shelf life under the recommended storage conditions.

Handling and Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound (CAS 949507-29-3) is not widely available, general safety precautions for handling similar bromo-substituted heterocyclic compounds should be followed. It is advisable to handle this compound in a well-ventilated area or a chemical fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and direct contact with skin and eyes.

Visualized Workflows

The following diagrams illustrate the logical workflow for the proper storage and handling of this compound to ensure its integrity for research applications.

References

Spectroscopic data for 8-bromoquinoline derivatives (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 8-bromoquinoline and its derivatives. It is designed to serve as a core resource for researchers and professionals involved in the synthesis, characterization, and application of these compounds in medicinal chemistry and materials science. This document summarizes key Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presents detailed experimental protocols, and visualizes analytical workflows.

Spectroscopic Data Summary

The following tables provide a structured summary of the available spectroscopic data for 8-bromoquinoline and several of its key derivatives, facilitating easy comparison of their spectral characteristics.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

| Compound | H-2 | H-3 | H-4 | H-5 | H-6 | H-7 | Other Signals | Solvent |

| 8-Bromoquinoline | 8.95 (dd) | 7.45 (t) | 8.45 (dd) | 7.85 (dd) | 7.45 (t) | 7.80 (dd) | - | - |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | 8.47 (d, J=2.4 Hz) | - | 7.70 (d, J=2.4 Hz) | - | - | - | 4.85 (bs, 1H, -OH), 4.03 (s, 3H, -OCH₃), 4.01 (s, 3H, -OCH₃) | CDCl₃ |

| 7-bromo-8-hydroxyquinoline | 8.83 (dd, J=4.4, 1.6 Hz) | 7.59 (dd, J=8.4, 4.4 Hz) | 8.51 (dd, J=8.4, 1.2 Hz) | 7.10 (d, J=8.4 Hz) | 7.73 (d, J=8.4 Hz) | - | 3.3 (s, 1H, -OH) | CDCl₃ |

| 5-bromo-8-methoxyquinoline | 8.89-8.91 (dd, J=4.0, 1.2 Hz) | 7.49 (dd, J=8.4, 4.0 Hz) | 8.43 (dd, J=8.4, 1.6 Hz) | - | 7.66 (d, J=8.4 Hz) | 6.87 (d, J=8.4 Hz) | 4.04 (s, -OCH₃) | CDCl₃ |

| 5-bromo-8-aminoquinoline | 8.78 (dd, J=4.0, 1.2 Hz) | 7.52 (dd, J=8.4, 4.0 Hz) | 8.44 (dd, J=8.4, 1.2 Hz) | - | 7.60 (d, J=8.0 Hz) | 6.83 (d, J=8.0 Hz) | 5.07 (bs, 2H, -NH₂) | CDCl₃ |

| 6,8-Dibromoquinolin-3-amine (Predicted) | ~8.8-9.0 (s) | - | Singlet, downfield shifted | ~7.9-8.1 (d) | - | ~7.6-7.8 (d) | 4.99 (br s, -NH₂) | - |

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

| Compound | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | Other Signals | Solvent |

| 8-Bromoquinoline | 151.0 | 122.9 | 136.5 | 127.9 | 126.8 | 127.4 | 130.1 | 127.9 | 148.5 | - | - |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | 155.7 | 127.9 | 112.6 | 130.6 | 99.7 | 150.8 | 103.0 | 142.1 | 154.0 | 61.1 (-OCH₃), 55.9 (-OCH₃) | CDCl₃ |

| 5-bromo-8-methoxyquinoline | 149.7 | 122.8 | 135.5 | 140.8 | 108.1 | 130.0 | 111.8 | 152.2 | 128.1 | 56.2 (-OCH₃) | CDCl₃ |

| 6,8-Dibromoquinolin-3-amine (Predicted) | ~148-150 | ~140-142 | ~118-120 | ~129-131 | ~127-129 | Substituted | ~130-132 | Substituted | ~146-148 | - | - |

Table 3: IR Spectroscopic Data (ν, cm⁻¹)

| Compound | N-H Stretch | C-H (aromatic) Stretch | C=C, C=N (aromatic) Stretch | C-N Stretch | C-Br Stretch | Other Key Bands |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | - | 2939 | 1610, 1483, 1450 | 1294 | 665, 650 | 3353 (-OH stretch) |

| 5-bromo-8-methoxyquinoline | - | 2915, 2848 | 1600, 1588, 1500, 1460 | 1300 | - | - |

| 6,8-Dibromoquinolin-3-amine (Predicted) | 3400-3250 (two bands) | 3100-3000 | 1620-1450 | 1335-1250 | - | 1650-1580 (N-H Bend) |

Table 4: Mass Spectrometry Data (m/z)

| Compound | Molecular Formula | Molecular Weight | [M]⁺ | Key Fragments | Notes |

| 8-Bromoquinoline | C₉H₆BrN | 208.05 | 207/209 | 128, 125 | Isotopic pattern for one bromine atom. |

| 6,8-Dibromoquinolin-3-amine | C₉H₆Br₂N₂ | 301.96 | - | - | Expected to show a characteristic M, M+2, M+4 isotopic pattern due to two bromine atoms.[1] |

| 3-Bromoquinoline | C₉H₆BrN | 208.05 | 207/209 | 128, 101 | M and M+2 peaks in an approximate 1:1 ratio are characteristic of a compound containing one bromine atom.[2] |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols for quinoline derivatives and may require optimization for specific compounds and instrumentation.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1] For quantitative NMR (qNMR), an internal standard is accurately weighed and added to the sample.[3]

-

Data Acquisition :

-

¹H NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[4][5]

-

¹³C NMR spectra are recorded on the same instrument, often at 100 MHz or 125 MHz.[4]

-

Standard acquisition parameters are used, although a longer relaxation delay may be necessary for ¹³C NMR to ensure accurate integration.

-

-

Data Processing : The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift scale using the residual solvent signal or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) : Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3] The mixture is then pressed into a transparent or translucent pellet using a hydraulic press.[3]

-

Sample Preparation (Neat/ATR) : For liquid samples or some solids, a spectrum can be obtained directly by placing a small amount on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[6]

-

Data Acquisition : The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[3][5] A background spectrum (of a blank KBr pellet or the empty ATR crystal) is collected and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.[3]

Mass Spectrometry (MS)

-

Sample Introduction and Ionization : Samples can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC). Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization techniques used for these types of molecules.[5]

-

Mass Analysis : The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Presentation : The data is presented as a mass spectrum, which plots the relative ion abundance against the m/z ratio.[2] The presence of bromine atoms is readily identified by the characteristic isotopic pattern (M, M+2, M+4, etc.) resulting from the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[1][2]

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships in the study of 8-bromoquinoline derivatives.

Caption: General workflow for the synthesis and spectroscopic characterization of 8-bromoquinoline derivatives.

Caption: Regioselective bromination pathway of 8-hydroxyquinoline leading to mono- and di-substituted products.[4][7]

Caption: Logical flow illustrating how mass spectrometry reveals the presence of bromine in a molecule.[1][2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. acgpubs.org [acgpubs.org]

- 5. benchchem.com [benchchem.com]

- 6. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

The Quinolin-4(1H)-one Scaffold: A Privileged Structure in Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinolin-4(1H)-one nucleus, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold." This designation stems from its ability to serve as a versatile template for the design of ligands targeting a wide array of biological receptors with high affinity.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous therapeutic agents. This technical guide provides an in-depth exploration of the biological importance of the quinolin-4(1H)-one scaffold, focusing on its applications in anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective therapies. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Anticancer Activity: A Multi-pronged Attack on Malignancy

The quinolin-4(1H)-one scaffold is a prominent feature in the development of novel anticancer agents.[3][4] Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization, modulation of key signaling pathways, and induction of apoptosis.

Inhibition of Tubulin Polymerization

Certain 2-phenylquinolin-4-one derivatives have demonstrated potent antiproliferative effects by inhibiting tubulin polymerization, a critical process for cell division.[3] This disruption of microtubule dynamics leads to cell cycle arrest and subsequent apoptosis in cancer cells.

Modulation of Signaling Pathways

Quinolin-4(1H)-one derivatives have been found to interfere with crucial signaling pathways implicated in cancer progression. For instance, some derivatives act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[5] By blocking this pathway, these compounds can stifle the blood supply to tumors, thereby inhibiting their growth and metastasis.

Induction of Apoptosis and Cell Cycle Arrest

A significant mechanism of action for many quinolin-4(1H)-one derivatives is the induction of programmed cell death, or apoptosis, in cancer cells.[6] Studies have shown that these compounds can trigger apoptosis through both p53-dependent and -independent pathways, often accompanied by cell cycle arrest at the G2/M phase.[6][7]

Quantitative Data: Anticancer Activity of Quinolin-4(1H)-one Derivatives

| Compound | Cancer Cell Line | Activity | IC50 (µM) | Reference |

| 2-Phenylquinolin-4-one | Various | Antiproliferative (Tubulin Polymerization Inhibition) | Not Specified | [3] |

| 7-chloro-3-amido-quinolin-4-one (55e) | HepG2 (Liver) | Selective Cytotoxicity | < 1.0 | [6] |

| 6-nitro-2-p-tolylquinolin-4(1H)-one (5a) | MCF-7 (Breast) | Pro-apoptotic | Not Specified | [8] |

| Lomefloxacin | COLO829 (Melanoma) | Cytotoxic | Not Specified | [3] |

| Ciprofloxacin | Various (Lung, Breast) | Apoptosis Induction | Not Specified | [3] |

Antimicrobial Activity: A Legacy and a Future in Combating Infections

The quinolin-4(1H)-one core is perhaps most famously associated with the quinolone class of antibiotics.[9] This family of synthetic antibacterial agents has been a mainstay in the treatment of a wide range of bacterial infections for decades.[3]

Mechanism of Action

Fluoroquinolones, a prominent subgroup of quinolone antibiotics, exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. By targeting these enzymes, fluoroquinolones disrupt critical cellular processes, leading to bacterial cell death.

Generations of Quinolone Antibiotics

The development of quinolone antibiotics has progressed through several "generations," each characterized by an expanded spectrum of activity and improved pharmacokinetic properties.[3]

-

First Generation: E.g., Nalidixic acid. Limited to Gram-negative bacteria.

-

Second Generation: E.g., Ciprofloxacin, Norfloxacin. Broader spectrum, including Gram-positive bacteria.[3]

-

Third Generation: E.g., Levofloxacin. Enhanced activity against Gram-positive and atypical bacteria.

-

Fourth Generation: E.g., Moxifloxacin. Retains broad-spectrum activity with added efficacy against anaerobic bacteria.[3]

Quantitative Data: Antimicrobial Activity of Quinolin-4(1H)-one Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Norfloxacin Analogs | HeLa (cell line, for viability) | 100% inhibition | [3] |

| Transitorin | Staphylococcus aureus, Pseudomonas aeruginosa, Enterobacter cloacae | Not Specified | [3] |

Antiviral Activity: Targeting Viral Replication

The therapeutic potential of the quinolin-4(1H)-one scaffold extends to the realm of antiviral agents. Notably, derivatives of this scaffold have been developed to combat viral infections, including Human Immunodeficiency Virus (HIV).

Inhibition of HIV Integrase

Elvitegravir, a quinolin-4-one derivative, is an FDA-approved drug for the treatment of HIV infection.[3] Its mechanism of action involves the inhibition of HIV integrase, a crucial enzyme that facilitates the integration of the viral genetic material into the host cell's DNA.[3] By blocking this step, Elvitegravir effectively halts the viral replication cycle.

Activity Against Other Viruses

Research has also explored the activity of quinolin-4(1H)-one derivatives against other viruses, such as the Tobacco Mosaic Virus (TMV).[10] Certain acylhydrazone derivatives have shown promising antiviral activities, with some compounds exhibiting stronger binding affinity to the TMV coat protein than the commercial antiviral drug ribavirin.[10]

Quantitative Data: Antiviral Activity of Quinolin-4(1H)-one Derivatives

| Compound | Virus | Activity | Value | Reference |

| Elvitegravir | HIV | Inhibition of HIV Integrase | FDA Approved | [3] |

| 4-oxo-4H-quinoline acylhydrazone (Compound 4) | Tobacco Mosaic Virus (TMV) | In vivo protective activity (500 mg/L) | 46.3% | [10] |

| 4-oxo-4H-quinoline acylhydrazone (Compound 4) | Tobacco Mosaic Virus (TMV) | Binding affinity (Kd) to TMV-CP | 0.142 ± 0.060 µM | [10] |

| Ribavirin (Reference) | Tobacco Mosaic Virus (TMV) | In vivo protective activity (500 mg/L) | 40.8% | [10] |

| Ribavirin (Reference) | Tobacco Mosaic Virus (TMV) | Binding affinity (Kd) to TMV-CP | 0.512 ± 0.257 µM | [10] |

Anti-inflammatory Activity: Modulating the Inflammatory Response

Quinolin-4(1H)-one derivatives have emerged as promising candidates for the development of anti-inflammatory agents.[11] Their mechanism of action often involves the inhibition of key inflammatory mediators.

Inhibition of Nitric Oxide (NO) Production

Several quinolin-4(1H)-one derivatives isolated from natural sources, such as the plant Waltheria indica, have demonstrated the ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophage cell lines.[11] Overproduction of NO is a hallmark of chronic inflammation, and its inhibition is a key therapeutic strategy.

Quantitative Data: Anti-inflammatory Activity of Quinolin-4(1H)-one Derivatives

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| Compound 2 (from W. indica) | BV-2 (Microglia) | NO Production Inhibition | 40.41 ± 1.01 | [11] |

| Compound 5 (from W. indica) | BV-2 (Microglia) | NO Production Inhibition | 60.09 ± 1.23 | [11] |

| Compound 11 (from W. indica) | BV-2 (Microglia) | NO Production Inhibition | 55.38 ± 0.52 | [11] |

Neuroprotective Activity: Shielding the Nervous System

The quinolin-4(1H)-one scaffold has also been investigated for its potential in treating neurodegenerative diseases.[12][13] Derivatives have shown promise in protecting neurons from damage and modulating key enzymes involved in neurodegeneration.

Multifunctional Antioxidant and Enzyme Inhibition

Quinoline derivatives have been designed as multifunctional agents with both antioxidant and enzyme-inhibiting properties.[13][14] They can act as radical scavengers, mitigating oxidative stress, a key contributor to neuronal damage. Additionally, they have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are important targets in the treatment of Alzheimer's and Parkinson's diseases, respectively.[13][14]

Synthesis of the Quinolin-4(1H)-one Scaffold

Several classical and modern synthetic methods are employed to construct the quinolin-4(1H)-one core.

Gould-Jacobs Reaction

This method involves the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization.[10][15] While effective, this reaction often requires high temperatures.[10]

Conrad-Limpach-Knorr Synthesis

This synthesis involves the reaction of an aniline with a β-ketoester.[2][16][17] The reaction conditions can be controlled to favor the formation of either the 4-quinolone (kinetic product) or the 2-quinolone (thermodynamic product).[2]

Camps Cyclization

This method utilizes the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides to produce quinolin-4-ones.[10]

Modern Synthetic Approaches

More recent methods include palladium-catalyzed carbonylation reactions and environmentally friendly decarboxylating cyclizations, which often offer milder reaction conditions and improved yields.[3][10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of quinolin-4(1H)-one derivatives.

Anticancer Activity

1. MTT Assay for Cell Viability and Cytotoxicity

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.[18][19][20]

-

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[21]

-

Treat the cells with various concentrations of the quinolin-4(1H)-one derivative for the desired time period (e.g., 24, 48, or 72 hours).[19]

-

After the incubation period, add 10-28 µL of MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 1.5-4 hours at 37°C.[18][21]

-

Remove the MTT solution and add 100-130 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[18][21]

-

Measure the absorbance at a wavelength between 492 and 600 nm using a microplate reader.[18][21] The IC50 value is then calculated as the concentration of the compound that inhibits cell growth by 50%.[19]

-

2. Tubulin Polymerization Inhibition Assay

-

Principle: This assay monitors the assembly of purified tubulin into microtubules in vitro. The polymerization process can be tracked by measuring the increase in absorbance at 340 nm.[22]

-

Protocol:

-

Reconstitute purified tubulin (e.g., >99% pure) to a concentration of 3 mg/mL in a suitable buffer (e.g., G-PEM buffer).[22]

-

Add 100 µL of the reconstituted tubulin to each well of a pre-warmed 96-well plate.[22]

-

Add the test quinolin-4(1H)-one derivative at varying concentrations (e.g., 0.1 µM–10 µM).[22]

-

Measure the absorbance at 340 nm every 60 seconds for one hour at 37°C using a microplate reader.[22]

-

Plot the absorbance versus time to generate polymerization curves and determine the inhibitory effect of the compound.

-

3. VEGFR-2 Kinase Assay

-

Principle: This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2, which involves the transfer of a phosphate group from ATP to a substrate.[23]

-

Protocol (using a luminescence-based kit, e.g., Kinase-Glo®):

-

Prepare a master mixture containing kinase assay buffer, ATP, and a suitable substrate.[23]

-

Add the master mixture to the wells of a 96-well plate.[23]

-

Add the test quinolin-4(1H)-one derivative at various concentrations to the test wells. Include positive (no inhibitor) and blank (no enzyme) controls.

-

Initiate the reaction by adding the VEGFR-2 enzyme and incubate at 30°C for 45 minutes.[23]

-

Stop the reaction and measure the remaining ATP by adding a detection reagent (e.g., Kinase-Glo® MAX) and measuring the luminescence with a microplate reader.[23] The inhibitory activity is determined by the reduction in luminescence compared to the positive control.

-

Anti-inflammatory Activity

1. Nitric Oxide (NO) Production Assay

-

Principle: This assay measures the amount of nitrite, a stable metabolite of NO, in cell culture supernatants using the Griess reagent.[14][24]

-

Protocol:

-

Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Pre-treat the cells with various concentrations of the quinolin-4(1H)-one derivative for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce NO production.[24]

-

Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).[14]

-

Incubate for 5 minutes at room temperature and measure the absorbance at 550 nm.[14]

-

Calculate the concentration of nitrite from a standard curve of sodium nitrite.

-

Neuroprotective Activity

1. Neurotoxicity Assay

-

Principle: This assay assesses the ability of a compound to protect neuronal cells from a neurotoxin.[25]

-

Protocol:

-

Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate.[25]

-

Pre-treat the cells with various concentrations of the quinolin-4(1H)-one derivative for 1-2 hours.[25]

-

Induce neurotoxicity by adding a neurotoxin such as 1-methyl-4-phenylpyridinium (MPP+).[25]

-

After a suitable incubation period, assess cell viability using the MTT assay as described above.

-

Signaling Pathways and Workflows

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of novel 4(1H)-quinolone derivatives as potential antiproliferative and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]

- 10. mdpi.com [mdpi.com]

- 11. bio-protocol.org [bio-protocol.org]

- 12. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 16. jptcp.com [jptcp.com]

- 17. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 19. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. MTT (Assay protocol [protocols.io]

- 22. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bpsbioscience.com [bpsbioscience.com]

- 24. researchgate.net [researchgate.net]

- 25. benchchem.com [benchchem.com]

The Strategic Role of Bromoquinolines in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold stands as a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The strategic introduction of a bromine atom to this versatile framework gives rise to bromoquinolines, a class of compounds with significant potential across various therapeutic areas, particularly in oncology. The bromine atom serves as a versatile synthetic handle, enabling a wide array of chemical modifications through cross-coupling reactions and nucleophilic substitutions.[1][2] This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds with enhanced potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic applications of bromoquinolines, with a focus on their role in the discovery of novel anticancer agents.

Core Synthetic Strategies for Bromoquinoline Derivatives

The synthesis of bromoquinolines is a critical aspect of their development as therapeutic agents. The position of the bromine atom on the quinoline ring significantly influences the compound's chemical reactivity and biological activity. Therefore, regioselective synthesis is of paramount importance.

Direct Bromination: Direct bromination of the quinoline ring can be challenging due to the formation of multiple isomers.[3] However, by carefully controlling reaction conditions, such as temperature and the choice of brominating agent (e.g., N-Bromosuccinimide), a degree of regioselectivity can be achieved.[4]

Building the Brominated Ring System: A more controlled approach involves constructing the quinoline ring with a pre-installed bromine atom. Methods like the formal [4+2] cycloaddition of N-aryliminium ions with 1-bromoalkynes offer excellent regioselectivity and good yields for the synthesis of 3-bromoquinolines.[3][5]

Functionalization of Bromoquinolines: The true synthetic utility of bromoquinolines lies in their subsequent functionalization. The bromine atom serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions, including:

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds, introducing aryl, heteroaryl, or alkyl groups.[1]

-

Buchwald-Hartwig Amination: For the formation of C-N bonds, introducing diverse amine functionalities.[6]

-

Sonogashira Coupling: For the formation of C-C triple bonds.[1]

-

Heck Reaction: For the formation of C-C double bonds.[1]

These reactions enable the creation of large and diverse libraries of bromoquinoline derivatives for high-throughput screening and lead optimization.

Anticancer Activity of Bromoquinoline Derivatives

A significant body of research has focused on the development of bromoquinoline derivatives as potent anticancer agents.[7][8] These compounds have demonstrated efficacy against a range of cancer cell lines, including those of the colon, cervix, and brain.[9]